High-Resolution Crystallographic Validation in a Disease-Relevant Target (SARS-CoV-2 Mpro)
1-[4-(Methylsulfonyl)phenyl]piperazine has been co-crystallized as a validated fragment hit with the SARS-CoV-2 main protease (Mpro), which is absent from the public structural record for direct regioisomers like 1-[3-(methylsulfonyl)phenyl]piperazine (CAS 346688-57-1) or the unsubstituted 1-phenylpiperazine (CAS 92-54-6) [1]. The high-resolution structure (1.57 Å) reveals the specific binding pose and key interactions of the sulfonyl oxygen within the protease's active site, providing direct structural vectors for medicinal chemistry optimization [1].
| Evidence Dimension | Crystallographic binding confirmation in SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | 1.57 Å resolution, PDB ID: 5RHD, Ligand ID: US7 [1] |
| Comparator Or Baseline | 1-Phenylpiperazine (CAS 92-54-6): No SARS-CoV-2 Mpro co-crystal structure reported in the PDB; 1-[3-(Methylsulfonyl)phenyl]piperazine (CAS 346688-57-1): No SARS-CoV-2 Mpro co-crystal structure reported in the PDB. |
| Quantified Difference | Target compound has a solved Mpro-bound structure; comparators do not, representing a discrete structural biology validation advantage. |
| Conditions | X-ray diffraction, PanDDA fragment screening campaign, Diamond Light Source / XChem facility, SARS-CoV-2 main protease (Mpro) in complex with fragment SF013 (Mpro-x2193). |
Why This Matters
Procurement of this specific para-methylsulfonyl scaffold enables direct structure-based drug design (SBDD) from experimentally validated binding coordinates, a capability that generic arylpiperazines cannot provide.
- [1] Douangamath, A., Fearon, D., Gehrtz, P., et al. Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. RCSB PDB. 2020. PDB ID: 5RHD. View Source
